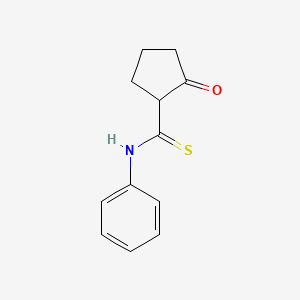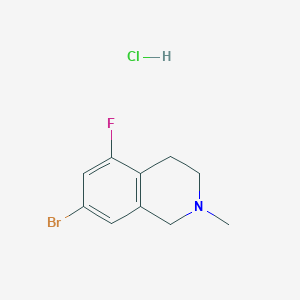
C10H12BrClFN
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromo-2-fluorobenzyl)cyclopropanamine hydrochloride typically involves the reaction of 4-bromo-2-fluorobenzyl chloride with cyclopropanamine under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
N-(4-Bromo-2-fluorobenzyl)cyclopropanamine hydrochloride: undergoes various types of chemical reactions, including:
Nucleophilic substitution: This reaction involves the replacement of the bromine atom with other nucleophiles such as amines or thiols .
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: Reduction reactions can convert the compound into alcohols or amines .
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide , potassium carbonate , and various amines .
Oxidation: Reagents such as potassium permanganate or chromium trioxide are typically used.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride .
Major Products
The major products formed from these reactions include substituted benzylamines , ketones , aldehydes , alcohols , and amines .
科学的研究の応用
N-(4-Bromo-2-fluorobenzyl)cyclopropanamine hydrochloride: has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of N-(4-Bromo-2-fluorobenzyl)cyclopropanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to receptors or enzymes , modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in neurotransmitter modulation and signal transduction .
類似化合物との比較
N-(4-Bromo-2-fluorobenzyl)cyclopropanamine hydrochloride: can be compared with other similar compounds such as:
- 3-[(2-Bromophenyl)methyl]-3-fluoroazetidine hydrochloride
- N-(4-Bromo-2-fluorobenzyl)cyclopropanamine
These compounds share similar structural features but differ in their chemical properties and biological activities . The unique combination of bromine , fluorine , and cyclopropanamine in N-(4-Bromo-2-fluorobenzyl)cyclopropanamine hydrochloride contributes to its distinct reactivity and
特性
分子式 |
C10H12BrClFN |
|---|---|
分子量 |
280.56 g/mol |
IUPAC名 |
7-bromo-5-fluoro-2-methyl-3,4-dihydro-1H-isoquinoline;hydrochloride |
InChI |
InChI=1S/C10H11BrFN.ClH/c1-13-3-2-9-7(6-13)4-8(11)5-10(9)12;/h4-5H,2-3,6H2,1H3;1H |
InChIキー |
ZMGOCVOUHHILQZ-UHFFFAOYSA-N |
正規SMILES |
CN1CCC2=C(C1)C=C(C=C2F)Br.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


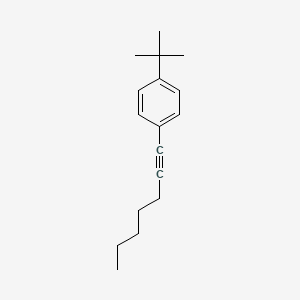
![N-[3-(4-Morpholinyl)phenyl]acetamide](/img/structure/B14132356.png)
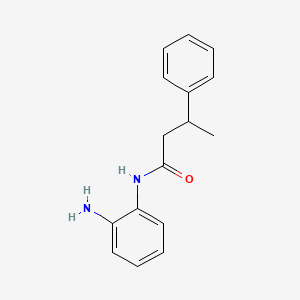

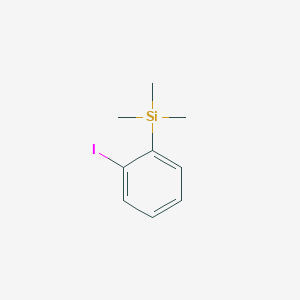

![3-[4-(cyclopropylmethyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine](/img/structure/B14132389.png)

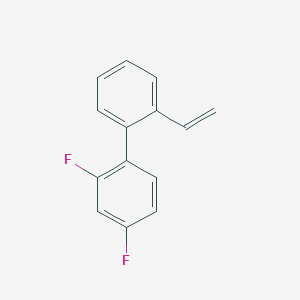
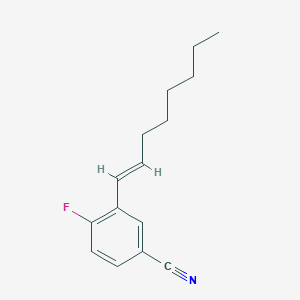
![N-benzyl-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B14132416.png)
![N-[4-(3,3-Difluoro-1-azetidinylmethyl)phenyl]-3-[4-(1-cyclopropyl-1H-pyrazole-4-yl)-3-pyridinyl]acrylamide](/img/structure/B14132419.png)
